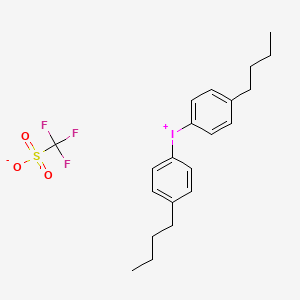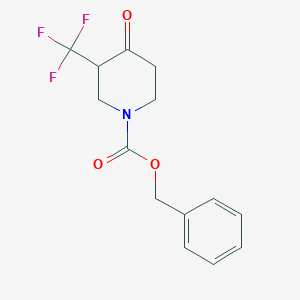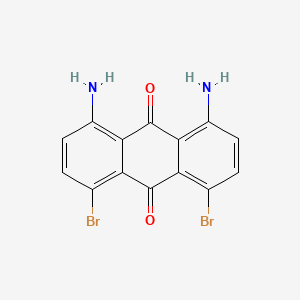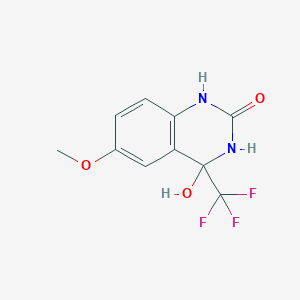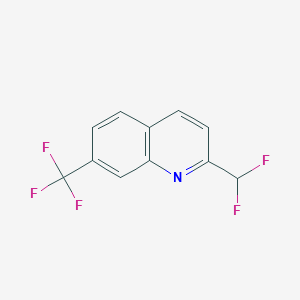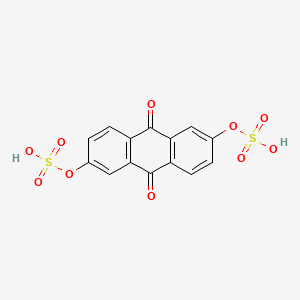
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) typically involves the sulfonation of 9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Solvent: The reaction is often performed in a solvent such as dichloromethane or chloroform to facilitate the dissolution of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its ability to form reactive oxygen species (ROS) is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, which lacks the hydrogen sulfate groups.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups instead of hydrogen sulfate groups.
2,6-Dihydroxyanthraquinone: Another hydroxylated derivative with different substitution patterns.
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) lies in its specific functional groups, which impart distinct chemical and biological properties compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
671778-15-7 |
|---|---|
Formule moléculaire |
C14H8O10S2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
(9,10-dioxo-6-sulfooxyanthracen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O10S2/c15-13-9-3-1-7(23-25(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24-26(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
LWKXZSDLHZQILR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
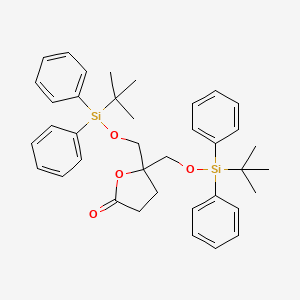
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
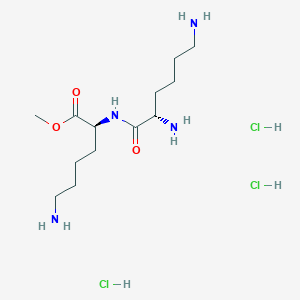

![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
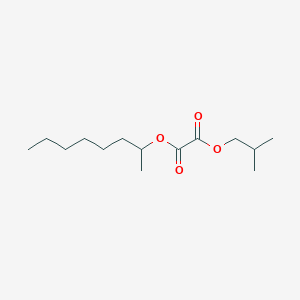
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
